molecular formula C12H5Br3O3 B1217375 Spongiadioxin C

Spongiadioxin C

Cat. No. B1217375
M. Wt: 436.88 g/mol
InChI Key: XZPITRJUKODSMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spongiadioxin C is a naturally occurring polybrominated diphenyl ether isolated from marine sponges. It is known for its potent biological activities, particularly its ability to inhibit cell division in fertilized sea urchin eggs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spongiadioxin C involves the bromination of diphenyl ether derivatives. The reaction typically requires the use of bromine or bromine-containing reagents under controlled conditions to achieve the desired level of bromination . The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

The extraction process involves collecting the sponges, followed by solvent extraction and purification to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Spongiadioxin C undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can result in debrominated products .

Scientific Research Applications

Spongiadioxin C has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of spongiadioxin C involves its interaction with cellular components, leading to the inhibition of cell division. The compound targets specific molecular pathways involved in cell cycle regulation, although the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Spongiadioxin C is similar to other polybrominated diphenyl ethers, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific bromination pattern and its potent inhibitory effects on cell division. This unique combination of structural features and biological activity makes it a valuable compound for scientific research and potential therapeutic applications .

properties

Molecular Formula

C12H5Br3O3

Molecular Weight

436.88 g/mol

IUPAC Name

3,6,8-tribromodibenzo-p-dioxin-1-ol

InChI

InChI=1S/C12H5Br3O3/c13-5-1-7(15)11-9(3-5)18-12-8(16)2-6(14)4-10(12)17-11/h1-4,16H

InChI Key

XZPITRJUKODSMI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1O)OC3=C(O2)C(=CC(=C3)Br)Br)Br

synonyms

spongiadioxin C

Origin of Product

United States

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